

# A Head-to-Head Comparison of Upadacitinib and Tofacitinib in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Upidosin mesylate |           |
| Cat. No.:            | B15188140         | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Upadacitinib and a key competitor, Tofacitinib, in the treatment of rheumatoid arthritis and ulcerative colitis. The information is supported by data from pivotal clinical trials.

Upadacitinib and Tofacitinib are both oral small molecule drugs belonging to the Janus kinase (JAK) inhibitor class. They function by modulating the JAK-STAT signaling pathway, a crucial mediator of the immune response implicated in several inflammatory diseases. While both drugs target the same pathway, differences in their selectivity for JAK enzyme isoforms may contribute to variations in their efficacy and safety profiles.

# Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

Janus kinases are intracellular enzymes that play a critical role in signal transduction for a variety of cytokines and growth factors. Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus, where they regulate the transcription of genes involved in inflammation, immune cell proliferation, and survival. By inhibiting JAKs, Upadacitinib and Tofacitinib disrupt this signaling cascade, thereby reducing the inflammatory response.





Click to download full resolution via product page



**Figure 1:** Simplified JAK-STAT signaling pathway and the inhibitory action of Upadacitinib/Tofacitinib.

## **Efficacy in Rheumatoid Arthritis**

The efficacy of Upadacitinib and Tofacitinib in adult patients with moderate to severe rheumatoid arthritis has been evaluated in numerous Phase 3 clinical trials. The following tables summarize key efficacy data from the SELECT-COMPARE trial for Upadacitinib and the ORAL Standard trial for Tofacitinib, both in patients with an inadequate response to methotrexate.

Table 1: Efficacy of Upadacitinib in Rheumatoid Arthritis (SELECT-COMPARE Trial)[1][2][3]

| Efficacy Endpoint<br>(Week 12)         | Upadacitinib 15 mg<br>+ MTX (n=651) | Adalimumab 40 mg<br>+ MTX (n=327) | Placebo + MTX<br>(n=651) |
|----------------------------------------|-------------------------------------|-----------------------------------|--------------------------|
| ACR20 Response                         | 71%                                 | -                                 | 36%                      |
| ACR50 Response                         | 45%                                 | 29%                               | 15%                      |
| ACR70 Response                         | 25%                                 | -                                 | 5%                       |
| DAS28-CRP <2.6<br>(Clinical Remission) | 29%                                 | -                                 | 6%                       |

Table 2: Efficacy of Tofacitinib in Rheumatoid Arthritis (ORAL Standard Trial)[4][5][6][7]

| Efficacy Endpoint (Month 6)               | Tofacitinib 5 mg<br>BID + MTX (n=201) | Adalimumab 40 mg<br>+ MTX (n=204) | Placebo + MTX<br>(n=101) |
|-------------------------------------------|---------------------------------------|-----------------------------------|--------------------------|
| ACR20 Response                            | 51.5%                                 | 47.2%                             | 28.3%                    |
| ACR50 Response                            | 31.3%                                 | 27.9%                             | 12.9%                    |
| ACR70 Response                            | 15.4%                                 | 12.7%                             | 4.0%                     |
| DAS28-4(ESR) <2.6<br>(Clinical Remission) | 6.7%                                  | 8.8%                              | 1.0%                     |



### **Efficacy in Ulcerative Colitis**

Both Upadacitinib and Tofacitinib have also demonstrated efficacy in the treatment of moderately to severely active ulcerative colitis. The tables below present key findings from the U-ACCOMPLISH and U-ACHIEVE induction trials for Upadacitinib and the OCTAVE Induction 1 & 2 trials for Tofacitinib.

Table 3: Efficacy of Upadacitinib in Ulcerative Colitis (U-ACCOMPLISH & U-ACHIEVE Induction Trials)[8][9][10][11]

| Efficacy Endpoint (Week 8)        | Upadacitinib 45 mg QD | Placebo    |
|-----------------------------------|-----------------------|------------|
| Clinical Remission (U-ACCOMPLISH) | 34% (n=341)           | 4% (n=174) |
| Clinical Remission (U-ACHIEVE)    | 26% (n=319)           | 5% (n=154) |

Table 4: Efficacy of Tofacitinib in Ulcerative Colitis (OCTAVE Induction 1 & 2 Trials)

| Efficacy Endpoint (Week 8)       | Tofacitinib 10 mg BID | Placebo      |
|----------------------------------|-----------------------|--------------|
| Clinical Remission (OCTAVE<br>1) | 18.5% (n=476)         | 8.2% (n=122) |
| Clinical Remission (OCTAVE 2)    | 16.6% (n=443)         | 3.6% (n=112) |

## **Experimental Protocols**

The clinical trials cited above followed rigorous, double-blind, placebo-controlled designs. Below are summaries of the key methodologies.

SELECT-COMPARE (Upadacitinib in RA)[1][2][3]

 Objective: To evaluate the efficacy and safety of upadacitinib compared to placebo and adalimumab in patients with moderately to severe active rheumatoid arthritis who had an inadequate response to methotrexate.



- Design: Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled study. Patients were randomized (2:2:1) to receive upadacitinib (15 mg once daily), adalimumab (40 mg every other week), or placebo, all in combination with a stable background dose of methotrexate.
- Patient Population: Adults with a diagnosis of rheumatoid arthritis for at least 3 months, with active disease despite stable methotrexate therapy.
- Primary Endpoints: The proportion of patients achieving an ACR20 response and the proportion of patients achieving a DAS28-CRP of less than 2.6 (clinical remission) at Week 12.

#### ORAL Standard (Tofacitinib in RA)[4][5][6][7]

- Objective: To evaluate the efficacy and safety of tofacitinib in patients with active rheumatoid arthritis with an inadequate response to methotrexate.
- Design: Phase 3, 12-month, randomized, double-blind, placebo- and active-controlled, parallel-group study. Patients were randomized to receive tofacitinib (5 mg or 10 mg twice daily), adalimumab (40 mg every other week), or placebo, all in combination with methotrexate.
- Patient Population: Adults with active, moderate to severe rheumatoid arthritis who had an inadequate response to methotrexate.
- Primary Endpoints: The proportion of patients with an ACR20 response, the change from baseline in the Health Assessment Questionnaire—Disability Index (HAQ-DI), and the proportion of patients with a DAS28-4(ESR) of less than 2.6 at Month 6.

#### U-ACCOMPLISH & U-ACHIEVE (Upadacitinib in UC)[8][9][10][11]

- Objective: To evaluate the efficacy and safety of upadacitinib as induction therapy in patients with moderately to severely active ulcerative colitis.
- Design: Two replicate Phase 3, multicenter, randomized, double-blind, placebo-controlled induction studies. Patients were randomized (2:1) to receive upadacitinib (45 mg once daily) or placebo for 8 weeks.



- Patient Population: Adults with a diagnosis of moderately to severely active ulcerative colitis.
- Primary Endpoint: The proportion of patients achieving clinical remission per the Adapted Mayo score at Week 8.

#### OCTAVE Induction 1 & 2 (Tofacitinib in UC)

- Objective: To evaluate the efficacy and safety of tofacitinib for the induction of remission in patients with moderately to severely active ulcerative colitis.
- Design: Two identical Phase 3, randomized, double-blind, placebo-controlled trials. Patients were randomized to receive tofacitinib (10 mg twice daily) or placebo for 8 weeks.
- Patient Population: Adults with moderately to severely active ulcerative colitis who had an inadequate response or were intolerant to corticosteroids, immunomodulators, or a TNF antagonist.
- Primary Endpoint: The proportion of patients in clinical remission at Week 8.



Click to download full resolution via product page

**Figure 2:** Generalized experimental workflow for the cited Phase 3 clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. SELECT-COMPARE Upadacitinib for Rheumatoid Arthritis [52in52.goodybedside.georgetown.domains]
- 2. Safety and effectiveness of upadacitinib or adalimumab plus methotrexate in patients with rheumatoid arthritis over 48 weeks with switch to alternate therapy in patients with insufficient response | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. Long-term safety and efficacy of upadacitinib or adalimumab in patients with rheumatoid arthritis: results through 3 years from the SELECT-COMPARE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medwirenews.com [medwirenews.com]
- 5. abidipharma.com [abidipharma.com]
- 6. rmdopen.bmj.com [rmdopen.bmj.com]
- 7. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info [xeljanz.com]
- 8. Upadacitinib as induction and maintenance therapy for moderately to severely active ulcerative...: Falk Foundation [falkfoundation.org]
- 9. Upadacitinib as induction and maintenance therapy for moderately to severely active ulcerative colitis: results from three phase 3, multicentre, double-blind, randomised trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Upadacitinib and Tofacitinib in Inflammatory Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15188140#upidosin-mesylate-vs-competitor-compound-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com